molecular formula C12H15NO3 B2485838 4-[(4-Methylbenzoyl)amino]butanoic acid CAS No. 223465-84-7

4-[(4-Methylbenzoyl)amino]butanoic acid

Cat. No.: B2485838
CAS No.: 223465-84-7
M. Wt: 221.256
InChI Key: ROOXOEPLHGAHAX-UHFFFAOYSA-N
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Description

4-[(4-Methylbenzoyl)amino]butanoic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of butanoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-methylbenzoyl group

Mechanism of Action

Target of Action

The primary targets of 4-[(4-Methylbenzoyl)amino]butanoic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be described once the mode of action and the biochemical pathways affected by the compound are identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylbenzoyl)amino]butanoic acid typically involves the reaction of 4-methylbenzoic acid with butanoic acid derivatives under specific conditions. One common method is the amidation reaction, where 4-methylbenzoic acid is reacted with butanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-[(4-Methylbenzoyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-[(4-Methylbenzoyl)amino]butanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-[(4-Methylbenzoyl)amino]butanoic acid is unique due to the presence of the 4-methylbenzoyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For instance, the sulfonyl derivative may have different solubility and stability profiles, while the benzyl derivative may show variations in its interaction with biological targets .

Properties

IUPAC Name

4-[(4-methylbenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-4-6-10(7-5-9)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOXOEPLHGAHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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